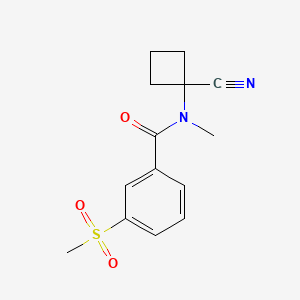
4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality 4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anticonvulsant Activities
A series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which are structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. These compounds demonstrated broad spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger. Additionally, some derivatives showed potent anticonvulsant activity when evaluated by the maximal electroshock (MES) convulsion method (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antiviral Activities
In another study, novel 2,3-disubstitutedquinazolin-4(3H)-ones were synthesized and assessed for their antiviral activity against HIV, HSV, and vaccinia viruses. Among these compounds, a specific derivative exhibited notable antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Anti-bacterial and Anti-fungal Evaluations
Further research into quinazoline derivatives has demonstrated their effectiveness in anti-bacterial and anti-fungal applications. Novel thio- and oxazepino[7,6-b]quinolines were synthesized and showed moderate to good activity against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Hamidi, Heravi, Tajbakhsh, Shiri, Oskooie, Shintre, & Koorbanally, 2015).
Corrosion Inhibition
Research into benzimidazole derivatives based on 8-hydroxyquinoline, which shares a core structural motif with the compound , showed significant corrosion inhibition behavior on mild steel in HCl solution. These findings indicate the compound's potential application in protecting against corrosion in industrial settings (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).
PI3K and Antiplatelet Activity
A study focused on the synthesis of linear and angular aryl-morpholino-naphth-oxazines for evaluating activity at PI3K family enzymes and as platelet aggregation inhibitors. This research underscores the potential therapeutic applications of such compounds in treating diseases related to platelet aggregation and PI3K enzyme malfunction (Morrison, Zheng, Jennings, Thompson, & Al-Rawi, 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid' involves the synthesis of the intermediate compound 6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carbaldehyde, which is then reacted with 4-(chloromethyl)benzoic acid to yield the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thiourea", "morpholine", "phosphorous oxychloride", "4-(chloromethyl)benzoic acid" ], "Reaction": [ "2-aminobenzoic acid is reacted with thiourea and phosphorous oxychloride to yield 6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carbaldehyde.", "6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carbaldehyde is then reacted with 4-(chloromethyl)benzoic acid in the presence of a base such as triethylamine to yield the final product, 4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid." ] } | |
CAS番号 |
689766-33-4 |
製品名 |
4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid |
分子式 |
C20H19N3O4S |
分子量 |
397.45 |
IUPAC名 |
4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C20H19N3O4S/c24-18-16-11-15(22-7-9-27-10-8-22)5-6-17(16)21-20(28)23(18)12-13-1-3-14(4-2-13)19(25)26/h1-6,11H,7-10,12H2,(H,21,28)(H,25,26) |
InChIキー |
ZIUCWMBOKHDHQK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



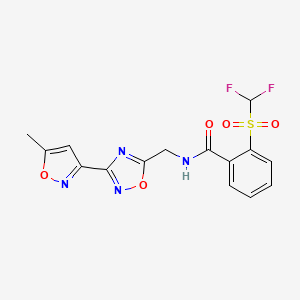
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chlorophenyl)acetamide](/img/structure/B2698171.png)
![2-(2,4-difluorophenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2698173.png)
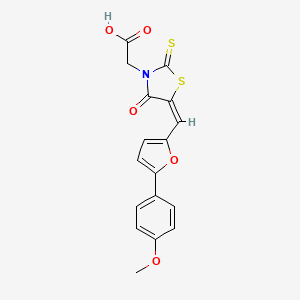

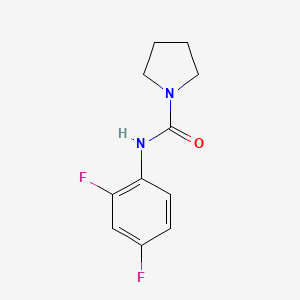
![N-methyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2698178.png)
![Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate](/img/structure/B2698180.png)
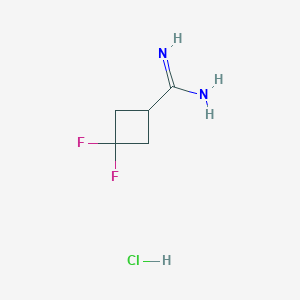
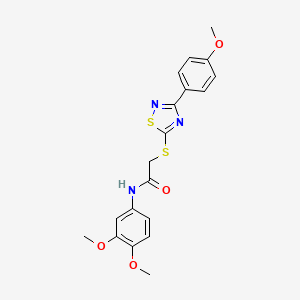
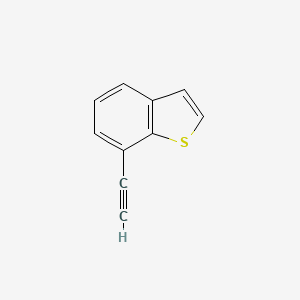
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide](/img/structure/B2698186.png)
![N-(3,4-dimethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2698190.png)
